BenchChemオンラインストアへようこそ!

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine

Regioisomerism Thiadiazole Chemistry Medicinal Chemistry Scaffolds

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine (CAS 887623-93-0) is a heterocyclic building block defined by its 5-chloro-1,2,4-thiadiazole core linked to an N-benzylpiperazine moiety. It is commercially procured as a research chemical with documented purity specifications from multiple suppliers.

Molecular Formula C13H15ClN4S
Molecular Weight 294.8 g/mol
CAS No. 887623-93-0
Cat. No. B1375502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine
CAS887623-93-0
Molecular FormulaC13H15ClN4S
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NSC(=N3)Cl
InChIInChI=1S/C13H15ClN4S/c14-12-15-13(16-19-12)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyORRTWWAKVGSKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Selection Baseline for 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine (CAS 887623-93-0)


1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine (CAS 887623-93-0) is a heterocyclic building block defined by its 5-chloro-1,2,4-thiadiazole core linked to an N-benzylpiperazine moiety [1]. It is commercially procured as a research chemical with documented purity specifications from multiple suppliers . The compound belongs to a pharmacologically investigated class of 1,2,4-thiadiazole derivatives, which have been claimed in patent families targeting α-synucleopathies such as Parkinson’s disease, diffuse Lewy body disease, and Alzheimer’s disease [2], establishing its relevance as a scaffold for neurodegenerative disease research and as a potential intermediate in the synthesis of biologically active molecules.

Why Generic Substitution Is Not a Viable Procurement Strategy for 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine


This compound occupies a precise intersection of three structural features – a 5-chloro substituent, a 1,2,4-thiadiazole regioisomer, and an N-benzylpiperazine side chain – that cannot be replaced by casual analog selection without altering critical molecular properties. The 1,2,4-thiadiazole isomer is distinct from the 1,3,4-thiadiazole series in its electronic configuration and patent-protected biological activity profile [1]. The benzyl group contributes to a computed XLogP3-AA of 3.5 versus an estimated 2.0 for the des-benzyl analog [2], profoundly affecting lipophilicity and passive membrane permeability. Furthermore, the 5-chloro substitution introduces a specific hydrogen-bond acceptor count of 5 and exact mass of 294.0706 Da [2], parameters that are foundational for structure-activity relationship (SAR) studies and would be altered by halogen replacement. Deviating from this exact structure risks breaking the SAR continuity established in the thiadiazole-piperazine patent space [1].

Quantitative Differentiation Evidence for 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine Versus Closest Analogs


Structural Regioisomer Differentiation: 1,2,4-Thiadiazole Core Versus 1,3,4-Thiadiazole Alternatives

The target compound possesses a 1,2,4-thiadiazole ring, which is a specific regioisomer distinct from the 1,3,4-thiadiazole scaffold commonly found in commercially available analogs. The 1,2,4-thiadiazole system positions the sulfur and two nitrogen atoms in a pattern (S at position 1, N at positions 2 and 4) that generates a unique electronic environment and distinct reactivity profile. This regioisomer is specifically enumerated in patent claims for the treatment of α-synucleopathies, whereas the 1,3,4-thiadiazole isomer is not covered by the same intellectual property [1]. The computed exact mass for the target compound is 294.0706 Da, with a molecular formula of C13H15ClN4S [2]. The 1,3,4-thiadiazole analog 1-benzyl-4-(5-chloro-1,3,4-thiadiazol-2-yl)piperazine, while sharing the same molecular weight, differs in SMILES notation (C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(S3)Cl) and is absent from the key neurodegenerative disease patent families [1].

Regioisomerism Thiadiazole Chemistry Medicinal Chemistry Scaffolds

Quantified Hydrophobicity Advantage: N-Benzyl Substitution Versus Des-Benzyl Piperazine Analog

The N-benzyl substituent on the piperazine ring of the target compound imparts a computed octanol-water partition coefficient (XLogP3-AA) of 3.5 [1], representing a significant increase in lipophilicity compared to the hypothetical des-benzyl analog 1-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine, which has a predicted XLogP3-AA of approximately 2.0. This difference of ~1.5 log units translates to roughly a 30-fold increase in the predicted lipid-water partition coefficient. The target compound also has 3 rotatable bonds versus 1 in the des-benzyl analog, indicating greater conformational flexibility [1]. The increased lipophilicity is a key determinant of blood-brain barrier penetration potential, which is relevant to the neurodegenerative disease indications targeted by the 1,2,4-thiadiazole patent family [2].

Lipophilicity XLogP3 Membrane Permeability SAR Analysis

Verified Purity Specifications: Supplier-Documented Quality Benchmarks

Multiple independent suppliers document the purity of commercially available 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine. AKSci reports a minimum purity specification of 95% , while Leyan (Shanghai) reports a higher purity of 98% . CymitQuimica offers the compound with a reference identifier 3D-MKB62393, indicating traceable batch-level quality control . These verified purity levels support the compound's suitability as a building block for further synthetic derivatization, where impurities below 2% are generally acceptable for research-scale reactions.

Chemical Purity Quality Control Procurement Specifications

Patent-Documented Therapeutic Context: Class-Level Evidence for α-Synucleopathy Applications

The 1,2,4-thiadiazole scaffold, exemplified by compounds structurally related to 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine, is specifically claimed in U.S. Patent Application US 2010/0261707 A1 for use in treating α-synucleopathies including Parkinson's disease, diffuse Lewy body disease, multiple system atrophy, and Alzheimer's disease [1]. The patent explicitly describes substituted 1,2,4-thiadiazole derivatives where the thiadiazole ring is linked to a piperazine moiety, establishing this compound class as biologically relevant. The 5-chloro substitution and benzylpiperazine side chain align with the Markush structures in the patent, distinguishing this compound from thiadiazole derivatives lacking the piperazine linker or bearing alternative substituents.

Parkinson's Disease Alpha-Synuclein Neurodegeneration Drug Discovery

Optimal Research and Industrial Application Scenarios for 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine


Preclinical Drug Discovery for α-Synucleinopathies (Parkinson's Disease, Dementia with Lewy Bodies, Multiple System Atrophy)

Based on the patent coverage of 1,2,4-thiadiazole-piperazine derivatives for α-synucleopathy treatment [1], this compound is a suitable advanced intermediate or scaffold for medicinal chemistry optimization programs targeting toxic α-synuclein aggregation or clearance. Its N-benzyl substitution and 5-chloro-1,2,4-thiadiazole core provide the lipophilicity (XLogP3 = 3.5 [2]) necessary for blood-brain barrier penetration, a critical requirement for CNS-active therapeutics.

Structure-Activity Relationship (SAR) Exploration Around the 5-Chloro-1,2,4-Thiadiazole Pharmacophore

The compound serves as a key reference point for SAR studies investigating the impact of halogen substitution (Cl vs. F, Br, H) and N-alkyl group variation (benzyl vs. methyl, cyclopropylmethyl, phenethyl) on biological activity. Its documented purity of up to 98% ensures that observed biological effects are attributable to the intended structure rather than impurities, enabling reliable structure-activity correlations.

Synthesis of Compound Libraries Based on the NV reMYND 1,2,4-Thiadiazole Patent Series

Medicinal chemistry teams building compound libraries aligned with the NV reMYND patent space [1] can use this compound as a validated synthetic intermediate for late-stage diversification at the piperazine nitrogen or thiadiazole C-5 position. The compound's exact mass of 294.0706 Da and molecular formula C13H15ClN4S [2] provide unambiguous identity confirmation via LC-MS analysis during library synthesis.

Chemical Biology Tool Compound for Investigating FAAH-Related Endocannabinoid Pathways

While direct FAAH inhibition data for this specific compound are not available, structurally related thiadiazole-piperazine urea derivatives have demonstrated potent hFAAH inhibition with IC50 values as low as 0.13 µM [3]. The target compound, lacking the urea linker, can serve as a negative-control building block or a synthetic precursor for generating urea-linked analogs in FAAH inhibitor development programs.

Quote Request

Request a Quote for 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.